molecular formula C11H21N3O B7973922 N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7973922
M. Wt: 211.30 g/mol
InChI Key: SVHBPVGJIMNJGR-UHFFFAOYSA-N
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Description

N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide: is a complex organic compound featuring a bicyclic structure with nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a type of multicomponent reaction (MCR). This method involves the reaction of an azomethine ylide with an activated alkene, followed by reduction and lactamization steps . The general reaction conditions include:

    Formation of Azomethine Ylide: This is achieved by the condensation of an aldehyde with an amine.

    Cycloaddition: The azomethine ylide reacts with an activated alkene to form the bicyclic structure.

    Reduction and Lactamization: The intermediate product undergoes reduction, typically using hydrogenation or other reducing agents, followed by lactamization to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds.

Scientific Research Applications

N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.

    Ion Channels: The compound can interact with ion channels, altering ion flow and cellular excitability.

The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications in research and industry.

Properties

IUPAC Name

N-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-8(2)12-11(15)14-6-5-9-3-4-10(7-14)13-9/h8-10,13H,3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHBPVGJIMNJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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